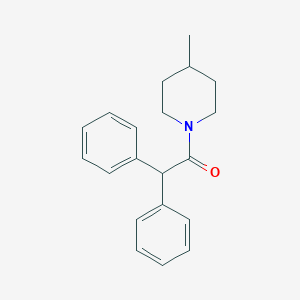![molecular formula C19H25FN2O B239717 N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B239717.png)
N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine, also known as FBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized by using specific methods and has unique biochemical and physiological effects that make it a valuable tool for research purposes.
作用機序
The mechanism of action of N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine is not fully understood, but it is believed to interact with specific receptors in the body. This compound has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, which may lead to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may have potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been shown to have antitumor activity, which may have potential applications in cancer therapy.
実験室実験の利点と制限
One of the advantages of using N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine in lab experiments is its high selectivity and sensitivity for detecting copper ions. This compound is also relatively easy to synthesize and purify, which makes it a valuable tool for research purposes. However, this compound has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine in scientific research. One potential direction is the development of new metal complexes using this compound as a ligand, which may have potential applications in catalysis and materials science. Another direction is the investigation of the potential therapeutic applications of this compound in neurological disorders and cancer therapy. Furthermore, the development of new fluorescent probes using this compound may have potential applications in biological imaging and diagnostics.
合成法
The synthesis of N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine involves the reaction of 4-fluorobenzyl alcohol with 2-chlorobenzaldehyde in the presence of a base to form 2-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with N-(3-dimethylaminopropyl)amine in the presence of a reducing agent to form this compound. The purity of the compound is ensured by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of copper ions in biological samples. This compound has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science.
特性
分子式 |
C19H25FN2O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-N//',N//'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C19H25FN2O/c1-22(2)13-5-12-21-14-17-6-3-4-7-19(17)23-15-16-8-10-18(20)11-9-16/h3-4,6-11,21H,5,12-15H2,1-2H3 |
InChIキー |
ZJFNKSPFZVPAGH-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCC1=CC=CC=C1OCC2=CC=C(C=C2)F |
正規SMILES |
CN(C)CCCNCC1=CC=CC=C1OCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)
![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)





![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)

